molecular formula C6H9BrO3 B8501694 Oxolan-2-yl bromoacetate CAS No. 87966-94-7

Oxolan-2-yl bromoacetate

Cat. No. B8501694
Key on ui cas rn: 87966-94-7
M. Wt: 209.04 g/mol
InChI Key: CYTJRAIBXCYVQV-UHFFFAOYSA-N
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Patent
US04513004

Procedure details

The glycolic acid derivative is obtained by reacting 6.95 g (0.05 mol) of bromoacetic acid and 2.80 g (0.4 mol) of 2,3-dihydrofuran at room temperature in the absence of moisture, and stirring the mixture after 5 hours (bromoacetic acid is converted quantitatively). This reaction solution was employed in the following synthesis step, without isolation. The glycolic acid derivative has the formula: ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O)(=O)CO.[Br:6][CH2:7][C:8]([OH:10])=[O:9].[O:11]1[CH:15]=[CH:14][CH2:13][CH2:12]1>>[O:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[O:9][C:8](=[O:10])[CH2:7][Br:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(=O)O
Step Two
Name
Quantity
6.95 g
Type
reactant
Smiles
BrCC(=O)O
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
O1CCC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
This reaction solution was employed in the following synthesis step, without isolation

Outcomes

Product
Name
Type
Smiles
O1C(CCC1)OC(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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